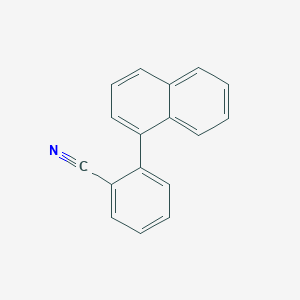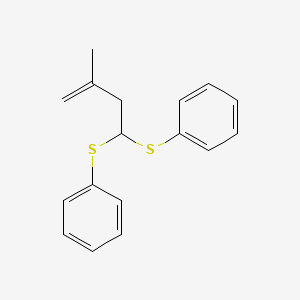![molecular formula C23H23N3 B14478336 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline CAS No. 71900-81-7](/img/structure/B14478336.png)
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their significant roles in various fields, including organic electronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline typically involves the reaction of 9H-carbazole with an appropriate aldehyde and N,N-diethylaniline. One common method is the condensation reaction between 9H-carbazole-9-carbaldehyde and N,N-diethylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring or the aniline moiety can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbazole-9-carboxylic acid derivatives.
Reduction: Formation of 4-{[(9H-Carbazol-9-YL)aminomethyl]}-N,N-diethylaniline.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline involves its interaction with molecular targets through its imine and carbazole moieties. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(9H-Carbazol-9-yl)triphenylamine: Another carbazole derivative used in OLEDs with similar hole-transporting properties.
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its use in light-emitting diodes and perovskite solar cells.
Uniqueness
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline is unique due to its specific combination of the carbazole and aniline moieties, which imparts distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics and materials science .
Propriétés
Numéro CAS |
71900-81-7 |
|---|---|
Formule moléculaire |
C23H23N3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-(carbazol-9-yliminomethyl)-N,N-diethylaniline |
InChI |
InChI=1S/C23H23N3/c1-3-25(4-2)19-15-13-18(14-16-19)17-24-26-22-11-7-5-9-20(22)21-10-6-8-12-23(21)26/h5-17H,3-4H2,1-2H3 |
Clé InChI |
QBMSFLUSEDUNSB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)
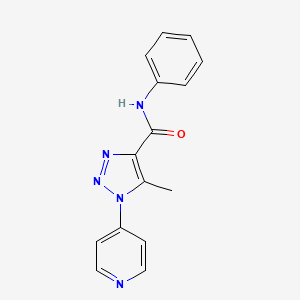

![N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea](/img/structure/B14478273.png)
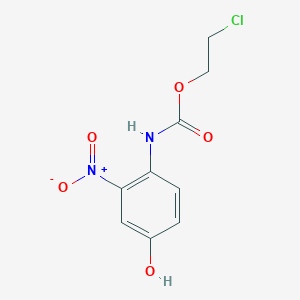
![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)
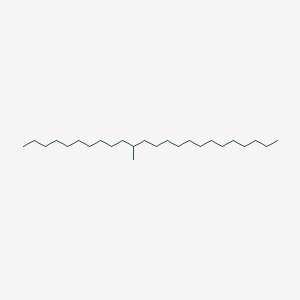

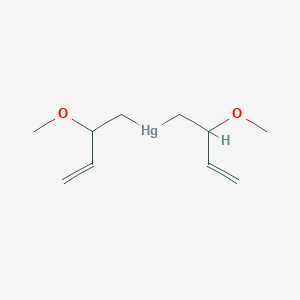
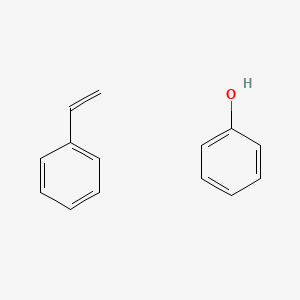
![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
